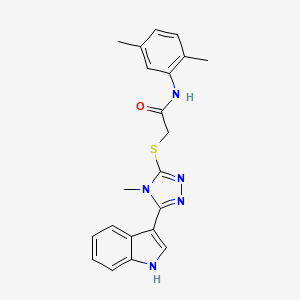

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of complex organic compounds involving indolyl, triazolyl, and acetamide groups is significant due to their diverse biological activities and applications in chemical synthesis. These compounds often serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step reactions, including cycloaddition, condensation, and substitution reactions. For instance, cycloaddition reactions have been used in heterocyclic synthesis to produce triazolyl derivatives from sydnone intermediates (Hunnur, Latthe, & Badami, 2005). Carbodiimide condensation has also been employed for the synthesis of thiadiazolyl-acetamide derivatives, showcasing the versatility of synthetic routes (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. Single-crystal X-ray diffraction provides detailed information about the crystal system, space group, and molecular conformation (Xue et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups, enabling a variety of chemical transformations. For example, acetamide derivatives can undergo nucleophilic substitution reactions, and triazole rings can participate in cycloaddition reactions, expanding the chemical diversity of the synthesized molecules.

Physical Properties Analysis

The physical properties, including melting points and solubility, can be determined through experimental methods. These properties are crucial for understanding the compound's behavior in different environments and for its application in chemical synthesis.

Chemical Properties Analysis

Chemical properties, such as acidity (pKa) values, can be determined through spectroscopic studies. For example, the acidity constants of acetamide derivatives have been evaluated using UV spectroscopy, providing insights into their protonation states and chemical stability (Duran & Canbaz, 2013).

Scientific Research Applications

1,2,4-Triazole Derivatives in Medicinal Chemistry

1,2,4-Triazole derivatives are a significant class of compounds with a wide range of biological and pharmacological activities. The versatility of these compounds stems from their ability to act as a core structure for developing new drugs with varied biological activities. For instance, 1,2,4-triazole derivatives have been extensively studied for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Recent literature emphasizes the continuous exploration of 1,2,4-triazole chemistry to design and synthesize novel derivatives with enhanced efficacy and safety profiles for various therapeutic applications (Ohloblina, 2022; Nasri et al., 2021).

Pharmacological Significance and Synthetic Approaches

The pharmacological significance of 1,2,4-triazole-containing scaffolds is widely acknowledged in drug discovery, particularly for their roles in targeting various diseases. Synthetic strategies for these compounds are crucial for the development of new therapeutic agents. Recent reviews have summarized the latest strategies for synthesizing 1,2,4-triazole-containing scaffolds, highlighting the importance of 3-amino-1,2,4-triazole as a precursor. These strategies are pivotal for the discovery of novel drug candidates with improved therapeutic profiles (Nasri et al., 2021).

Antituberculosis Activity of Organotin Complexes

Research has also explored the antituberculosis activity of organotin complexes, demonstrating the potential of these compounds in addressing tuberculosis, a major global health challenge. Studies have indicated that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, suggesting the significance of the organotin moiety's structure in enhancing biological activity (Iqbal et al., 2015).

Advanced Oxidation Processes for Compound Degradation

The environmental impact and degradation pathways of pharmaceutical compounds, including those related to the triazole class, have been examined through advanced oxidation processes (AOPs). These studies provide insights into the degradation kinetics, by-products, and potential environmental and health impacts of pharmaceutical compounds, underscoring the importance of understanding both the therapeutic benefits and environmental risks associated with chemical compounds (Qutob et al., 2022).

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5OS/c1-13-8-9-14(2)18(10-13)23-19(27)12-28-21-25-24-20(26(21)3)16-11-22-17-7-5-4-6-15(16)17/h4-11,22H,12H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIKIUNIPVGYPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2493963.png)

![methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493970.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)

![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)

![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)